(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride
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Overview
Description
(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring, an amino group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the use of a vinylcyclopropane precursor, which is then subjected to amination and esterification reactions under controlled conditions. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while reduction can produce saturated cyclopropane derivatives.
Scientific Research Applications
(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the vinyl group may participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Amino-cyclohexanecarboxylic acid: This compound has a similar amino group but lacks the vinyl and cyclopropane structures.
1,2-Amino alcohols: These compounds share the amino group but have different structural frameworks.
Uniqueness
(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride is unique due to its combination of a cyclopropane ring, an amino group, and a vinyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
ethyl (1S)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h3,6H,1,4-5,9H2,2H3;1H/t6?,8-;/m0./s1 |
InChI Key |
RSBFMCGEQFBZBE-JLMZJVTKSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(CC1C=C)N.Cl |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N.Cl |
Origin of Product |
United States |
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